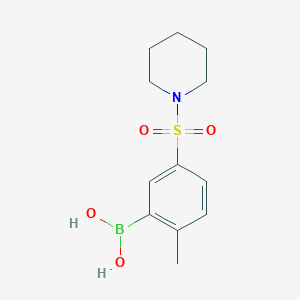

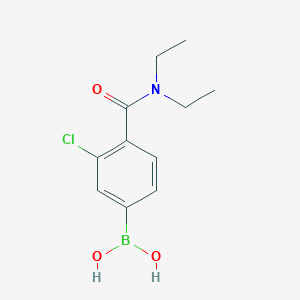

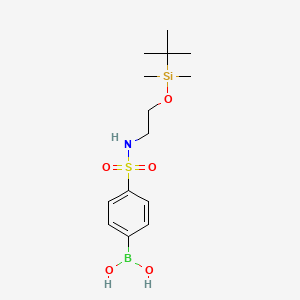

2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid

説明

The compound “2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Suzuki–Miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a common method used in the formation of carbon-carbon bonds, which could potentially be involved in the chemical reactions of this compound . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .科学的研究の応用

Synthesis and Anti-inflammatory Activity

Synthesis and Biological Activity : Compounds like 2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid and its derivatives have been synthesized and evaluated for biological activities. For example, indole carboxylic acids and esters, including 1-phenylalkylindole-3-carboxylic acids and indole-1-acetic acids/esters, have been prepared and tested for anti-inflammatory activities, showing significant results in models like the rat paw edema test (Andreani et al., 1991).

Neuroprotective and Anticonvulsive Properties

NMDA Receptor Antagonist : Indole-2-carboxylic acid has shown properties as an antagonist of the glycine site within the NMDA receptor complex. It has been observed to enhance the protective activity of certain antiepileptic drugs, although its therapeutic use might be limited due to pronounced adverse effects (Kaminski et al., 1998).

Glycine Binding Site Antagonists

Development of Glycine Binding Site Antagonists : Indole-2-carboxylates with certain chains at the C-3 position of the indole nucleus have been synthesized and evaluated for their affinity and potency. These compounds have been found to be potent antagonists at the strychnine-insensitive glycine binding site associated with the NMDA receptor, displaying nanomolar affinity and high selectivity (Di Fabio et al., 1997).

Indole Synthesis

Indole Synthesis Methods : The indole structure has been a point of interest in organic chemistry due to its presence in various bioactive compounds. A review of indole synthesis methods classifies the approaches based on the bond formation in the indole ring, highlighting the variety of strategies utilized in creating this important heterocycle (Taber & Tirunahari, 2011).

Anticancer Potential

Indole Derivatives as Anticancer Agents : Certain indole-3-carbinol analogs like NSC-743380 have been explored for their anticancer potential. These compounds have undergone studies to understand their metabolic pathways, toxicity, and potential as therapeutic agents in cancer treatment (Eldridge et al., 2014).

特性

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-22-13-9-8-11(16(23-2)17(13)24-3)15-14(18(20)21)10-6-4-5-7-12(10)19-15/h4-9,19H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIQDPCJMFTBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

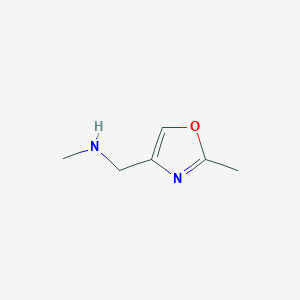

COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,4-trimethoxyphenyl)-1H-indole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1418641.png)

![(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid](/img/structure/B1418642.png)